5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 332851-36-2
VCID: VC21466478
InChI: InChI=1S/C9H10F3N3O2/c1-4-2-6(9(10,11)12)15-7(13-4)3-5(14-15)8(16)17/h3-4,6,13H,2H2,1H3,(H,16,17)
SMILES: CC1CC(N2C(=CC(=N2)C(=O)O)N1)C(F)(F)F
Molecular Formula: C9H10F3N3O2
Molecular Weight: 249.19g/mol

5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

CAS No.: 332851-36-2

Cat. No.: VC21466478

Molecular Formula: C9H10F3N3O2

Molecular Weight: 249.19g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid - 332851-36-2

Specification

CAS No. 332851-36-2
Molecular Formula C9H10F3N3O2
Molecular Weight 249.19g/mol
IUPAC Name 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Standard InChI InChI=1S/C9H10F3N3O2/c1-4-2-6(9(10,11)12)15-7(13-4)3-5(14-15)8(16)17/h3-4,6,13H,2H2,1H3,(H,16,17)
Standard InChI Key FSBMSOUGCFEYBD-UHFFFAOYSA-N
SMILES CC1CC(N2C(=CC(=N2)C(=O)O)N1)C(F)(F)F
Canonical SMILES CC1CC(N2C(=CC(=N2)C(=O)O)N1)C(F)(F)F

Introduction

5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. The trifluoromethyl group in its structure enhances metabolic stability and lipophilicity, making it a promising candidate for drug development.

Chemical Formula:

C8H8F3N3O2

Synthesis

The synthesis of 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves:

  • Cyclization Reaction: Starting from aminoguanidine and a β-ketoester derivative.

  • Introduction of Trifluoromethyl Group: Using trifluoromethylating agents under controlled conditions.

  • Carboxylation: Employing carbon dioxide or derivatives to introduce the carboxylic acid group.

This multi-step process ensures high yield and purity of the final compound.

Antiviral Potential

Pyrazolo[1,5-a]pyrimidines have shown efficacy in inhibiting viral RNA polymerases by targeting protein-protein interactions critical for viral replication. The trifluoromethyl substitution enhances binding affinity to active sites.

Anti-inflammatory Effects

The carboxylic acid moiety contributes to anti-inflammatory activity by interacting with enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

Applications in Medicinal Chemistry

The unique structural features of this compound make it a versatile scaffold for designing:

  • Antiviral agents targeting influenza and other RNA viruses.

  • Anticancer drugs with selective activity against tumor cells.

  • Anti-inflammatory agents for chronic inflammatory diseases.

Challenges and Future Directions

While promising, challenges include:

  • Optimization of Bioavailability: Improving solubility without compromising activity.

  • Toxicity Studies: Assessing long-term safety profiles.

  • Synthetic Scalability: Developing cost-effective methods for large-scale production.

Future research could focus on structural modifications to enhance specificity and reduce off-target effects.

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